molecular formula C9H5FN2S B582634 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-05-1

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No. B582634
M. Wt: 192.211
InChI Key: XENWBWWEEDAWOZ-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .

Scientific Research Applications

Chemical and Biological Properties

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile falls within the broader class of benzothiazole derivatives, known for their varied biological activities and chemical properties. Benzothiazoles, including 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, are integral to the development of chemotherapeutic agents due to their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly their potential as antitumor agents. The structural simplicity of these molecules, combined with their ease of synthesis, makes them suitable for the development of new therapeutic agents (Kamal, Hussaini, & Malik, 2015; Ahmed et al., 2012).

Spectroscopic and Structural Analysis

The benzothiazole scaffold, including derivatives like 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, has been subject to extensive spectroscopic and structural analysis. These studies have provided deep insights into their magnetic, spectroscopic properties, and electrochemical activity. Such detailed investigations aid in identifying new areas of potential interest and suggest analogues for further investigation (Boča, Jameson, & Linert, 2011).

Anticancer Applications

The anticancer potential of benzothiazole derivatives has been a significant area of research, with many studies focusing on their ability to serve as potent chemotherapeutics. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment due to its promising biological profile and synthetic accessibility. These derivatives show potential in drug design, especially for anticancer applications, highlighting the critical role of structural modifications in enhancing therapeutic efficacy (Ahmed et al., 2012).

Diagnostic Imaging

Benzothiazole derivatives have also been explored for their application in diagnostic imaging, particularly in Alzheimer's disease. Compounds incorporating the benzothiazole ring system have been used as radioligands in PET imaging to measure amyloid deposition in vivo, offering a breakthrough in the early detection of Alzheimer's disease and the evaluation of antiamyloid therapies (Nordberg, 2007).

Synthesis and Chemical Transformations

The chemical versatility of benzothiazole derivatives allows for their use in various synthetic and chemical transformations. This adaptability underscores their importance in medicinal chemistry, where they contribute to the development of new pharmacological agents across a spectrum of therapeutic areas. The synthesis methods for benzothiazoles, including green chemistry approaches, highlight the balance between efficiency and environmental consciousness in chemical research (Zhilitskaya, Shainyan, & Yarosh, 2021).

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing research in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENWBWWEEDAWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

CAS RN

157764-05-1
Record name 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
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